1-Isoquinolin-1-ylmethanamine dihydrochloride

Vue d'ensemble

Description

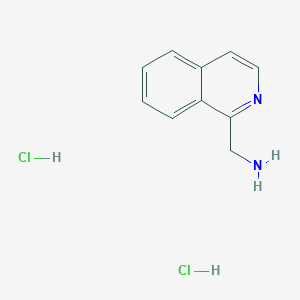

1-Isoquinolin-1-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1-Isoquinolin-1-ylmethanamine dihydrochloride is a versatile building block that can be used for the synthesis of a wide variety of compounds . It is a reagent and specialty chemical, as well as an intermediate or reaction component in the production of pharmaceuticals, agrochemicals, plastics, dyes, and other chemicals . .

Mode of Action

As a building block in chemical synthesis, it likely interacts with its targets through chemical reactions, forming new compounds or intermediates .

Biochemical Pathways

As a chemical reagent, it is involved in various chemical reactions and can potentially affect multiple pathways depending on the specific compounds it is used to synthesize .

Pharmacokinetics

As a chemical reagent, its bioavailability would depend on the specific compounds it is used to synthesize and their respective pharmacokinetic properties .

Result of Action

As a chemical reagent and intermediate, its effects would be determined by the specific compounds it is used to synthesize .

Action Environment

Like other chemical reagents, factors such as temperature, ph, and presence of other chemicals could potentially influence its reactivity and stability .

Activité Biologique

1-Isoquinolin-1-ylmethanamine dihydrochloride (1-IMD) is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

1-IMD has the molecular formula and a molecular weight of approximately 231.12 g/mol. It is typically characterized by its high purity (around 95%) and solubility in polar solvents due to the presence of two hydrochloride groups, which enhance its stability and reactivity in biological systems.

1-IMD functions primarily as a chemical building block in the synthesis of various isoquinoline derivatives, which are known for their diverse biological activities. The compound's mechanism of action involves:

- Binding Affinity : 1-IMD interacts with various biological receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

- Chemical Reactivity : As an electrophile, it may react with nucleophilic sites on biomolecules, leading to covalent modifications that can alter protein functions or enzyme activities .

Biological Activities

Research indicates that 1-IMD exhibits several biological activities:

- Antimicrobial Properties : Some studies have shown that isoquinoline derivatives possess antimicrobial effects, suggesting potential applications in treating infections.

- Neuroprotective Effects : Isoquinolines are often investigated for their neuroprotective properties, which may be relevant for conditions such as neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that certain isoquinoline compounds can inhibit cancer cell proliferation and induce apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 1-IMD and its derivatives:

Pharmacokinetics

The pharmacokinetic profile of 1-IMD is influenced by its chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its efficacy as a therapeutic agent. The bioavailability of 1-IMD will depend on the specific formulations and routes of administration used in research settings .

Applications De Recherche Scientifique

Pharmaceutical Development

1-Isoquinolin-1-ylmethanamine dihydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with various biological targets, making it valuable for developing drugs aimed at enhancing cognitive function and treating conditions such as depression and anxiety .

Key Features:

- Molecular Formula: C10H12Cl2N2

- Molecular Weight: 231.12 g/mol

- Solubility: Soluble in water due to the presence of hydrochloride groups .

Chemical Biology

In chemical biology, this compound is utilized to investigate enzyme interactions and cellular processes. It helps researchers understand the mechanisms of action of various enzymes and their roles in metabolic pathways, potentially leading to novel therapeutic strategies .

Case Study:

A study demonstrated that this compound could modulate enzyme activity involved in neurotransmitter synthesis, providing insights into its potential use in treating neurodegenerative diseases .

Material Science

The compound is also employed in material science for formulating specialized materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials, making it suitable for applications in various industries, including electronics and construction .

Applications:

- Coatings that improve resistance to environmental degradation.

- Polymers with enhanced mechanical properties.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other compounds. This application is crucial for quality control in pharmaceuticals and other industries where precise measurements are essential .

Analytical Methods:

- High-performance liquid chromatography (HPLC)

- Mass spectrometry (MS)

Research on Neurotransmitter Systems

This compound plays a significant role in research related to neurotransmitter systems. By studying its interactions with various receptors, researchers can gain insights into brain functions and disorders, contributing to advancements in neuropharmacology. Understanding these interactions is vital for developing new therapeutic agents based on this compound .

Propriétés

IUPAC Name |

isoquinolin-1-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZXYJPWXMGVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482062 | |

| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19382-38-8 | |

| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isoquinolin-1-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.